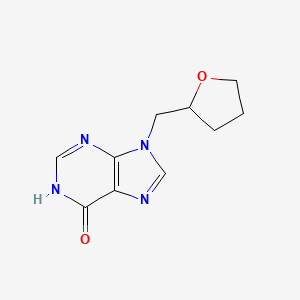

9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one

Description

The compound 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one is a purine derivative characterized by a tetrahydrofuran (THF) moiety linked via a methylene group at the N9 position of the purine core. This structural motif is critical for its biological interactions, particularly in mimicking nucleosides to modulate enzymatic activity. The THF group introduces stereochemical complexity and influences solubility, metabolic stability, and binding affinity to target proteins such as viral polymerases or kinases.

Properties

IUPAC Name |

9-(oxolan-2-ylmethyl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h5-7H,1-4H2,(H,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZPRWPMLWBWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry research. Its purine scaffold is similar to nucleobases, which are essential components of nucleic acids. Research indicates that modifications to purine derivatives can lead to compounds with antiviral and anticancer properties. For instance:

- Antiviral Activity : Purine analogs have been studied for their ability to inhibit viral replication. Compounds similar to 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one may exhibit similar properties due to their structural resemblance to natural nucleosides.

- Anticancer Properties : Some purine derivatives have shown promise in cancer therapy by interfering with DNA synthesis in rapidly dividing cells.

Biochemical Studies

In biochemical contexts, this compound can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways involving purines. Its ability to mimic natural substrates allows researchers to investigate:

- Enzyme Kinetics : The compound can serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism.

- Signal Transduction : Research into how this compound interacts with cellular signaling pathways could reveal insights into cell proliferation and apoptosis.

Drug Development

The versatility of this compound makes it a valuable scaffold in drug development processes:

- Lead Compound Identification : Researchers often use derivatives of known active compounds as starting points for drug discovery. This compound can be modified to enhance its pharmacological properties.

- Formulation Studies : Investigating the solubility and stability of this compound in various formulations can provide insights into its potential as a therapeutic agent.

Material Science

Beyond biological applications, this compound may find uses in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with unique properties, such as increased biocompatibility or enhanced mechanical strength.

Case Study 1: Antiviral Activity Assessment

A study conducted on various purine derivatives demonstrated that modifications at the 9-position significantly enhanced antiviral activity against specific viruses. The inclusion of tetrahydrofuran moieties was noted to improve solubility and bioavailability, making compounds like this compound promising candidates for further investigation.

Case Study 2: Enzyme Interaction Studies

Research published in a peer-reviewed journal highlighted the use of purine derivatives as inhibitors for adenosine deaminase, an enzyme involved in purine metabolism. The study found that compounds similar to this compound exhibited competitive inhibition, suggesting potential therapeutic applications in treating conditions related to altered purine metabolism.

Chemical Reactions Analysis

Functionalization of the Purine Core

The purin-6-one scaffold undergoes regioselective modifications:

-

Alkylation : Reaction with alkyl halides (e.g., 1-bromopropan-2-one) in DMF or DMSO using NaH as a base introduces substituents at N-9 ( ).

-

Amination : Treatment with ammonia or ethylenediamine replaces leaving groups (e.g., chloro) with amino functionalities ( , ).

Example Reaction Pathway

Deprotection and Cleavage Reactions

-

TBS Removal : Tetrabutylammonium fluoride (TBAF) in THF cleaves silyl ethers, regenerating hydroxyl groups ( ).

-

Hydrogenolysis : Palladium on carbon (Pd/C) under H₂ removes benzyl or other protecting groups ( ).

Oxidation and Reduction

-

Oxidation : TBHP or iodine oxidizes alcohols to ketones or phosphates to phosphodiesters ( ).

-

Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols in THF ( ).

Oxidation Data

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| THF-alcohol | TBHP/n-decane | Ketone | 89% ( ) |

Cyclization and Heterocycle Formation

-

Triazole Formation : Reaction with hydrazine hydrate in DMF forms triazole rings fused to the purine core ( ).

-

Sigmatropic Rearrangements : Stevens rearrangements of ammonium ylids modify substituent geometry ( ).

Analytical Characterization

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting substituent variations and their pharmacological implications:

Key Differences and Implications

Substituent Effects on Solubility: The THF-2-ylmethyl group in the target compound reduces water solubility compared to hydroxylated sugars (e.g., ribose in guanosine) but enhances membrane permeability . Fluorinated analogs (e.g., 2'-fluoro derivatives) exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Biological Activity: Didanosine: Lacks 2' and 3' hydroxyl groups, preventing phosphodiester bond formation in viral DNA, thus terminating chain elongation . Benzyl Derivatives: The bulky benzyl group disrupts base pairing, rendering these compounds unsuitable as chain terminators but useful in probing enzyme active sites .

Synthetic Accessibility :

- THF-containing compounds often require stereoselective synthesis, as seen in the preparation of N9-THP purine derivatives (). Fluorinated analogs may involve Suzuki coupling or halogen-exchange reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of purine derivatives often involves nucleophilic substitution or alkylation reactions. For example, inosine analogs are synthesized via regioselective alkylation of hypoxanthine with protected ribofuranosyl groups under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst) . For the tetrahydrofuran-substituted analog, similar strategies could be employed, with careful control of solvent polarity (e.g., DMF or DMSO) and temperature (60–80°C) to direct substitution to the N9 position. Evidence from acyclovir impurity synthesis suggests that protecting groups (e.g., acetyl or benzyl) on the tetrahydrofuran moiety may improve yield .

Q. How can NMR spectroscopy be used to confirm the structure of this compound, and what are the key spectral features?

- Methodological Answer : 1D and 2D NMR (¹H, ¹³C, COSY, HSQC) are critical. The tetrahydrofuran moiety’s protons (δ 3.5–4.5 ppm) and methylene bridge (δ ~4.8 ppm) should show coupling patterns consistent with the furan ring’s stereochemistry. The purine ring protons (H8 at δ ~8.3 ppm) and carbonyl (C6 at ~160 ppm in ¹³C NMR) are diagnostic. Deuterated DMSO is a common solvent, and spectra should be referenced to residual solvent peaks (δ 2.50 ppm for ¹H) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) can be assessed via shake-flask methods. Purine derivatives like inosine show moderate water solubility (~5 mg/mL at 25°C), enhanced by hydroxyl or hydrophilic substituents . Stability studies (pH 1–9, 37°C) should monitor degradation via HPLC-UV, with attention to hydrolysis of the tetrahydrofuran ring or oxidation of the purine core .

Advanced Research Questions

Q. How does the tetrahydrofuran substituent influence the compound’s interaction with enzymatic targets (e.g., kinases or viral polymerases)?

- Methodological Answer : Molecular docking and MD simulations can predict binding affinity to enzymes like viral polymerases. For example, acyclovir analogs with tetrahydrofuran-like moieties inhibit DNA polymerase by mimicking deoxyguanosine . Competitive inhibition assays (e.g., using ³H-labeled substrates) and crystallography (e.g., PDB analysis) may reveal steric or electronic effects of the substituent .

Q. What analytical strategies resolve co-eluting impurities in synthesized batches of this compound?

- Methodological Answer : Use orthogonal methods:

- HPLC : C18 column (150 mm × 4.6 mm, 3.5 µm), gradient elution (0.1% formic acid in H2O:MeCN).

- LC-MS/MS : ESI+ mode for detecting N-alkylated byproducts (e.g., m/z 253→136 for the parent ion).

- NMR-guided fractionation : Identify impurities with distinct ¹H shifts (e.g., N7-alkylated isomers at δ 8.8 ppm) .

Q. What are the metabolic pathways and major metabolites of this compound in hepatic microsome assays?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites using SPE (C18 cartridges) and analyze via UPLC-QTOF. Expected Phase I metabolites include hydroxylation of the tetrahydrofuran ring (m/z +16) or oxidation of the purine C8 position. Compare fragmentation patterns to reference standards (e.g., inosine metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.